molecular formula C8H8ClFO3S B1396326 2-(2-Fluorophenoxy)ethanesulfonyl chloride CAS No. 1330752-42-5

2-(2-Fluorophenoxy)ethanesulfonyl chloride

Cat. No. B1396326
M. Wt: 238.66 g/mol
InChI Key: ZJKNPRKHHAIOFG-UHFFFAOYSA-N
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Description

“2-(2-Fluorophenoxy)ethanesulfonyl chloride” is a chemical compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.66 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenoxy)ethanesulfonyl chloride” consists of a two-carbon ethane backbone with a sulfonyl chloride (SO2Cl) group and a 2-fluorophenoxy group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Fluorophenoxy)ethanesulfonyl chloride” are not fully detailed in the sources I found. It is known to be a solid .

Scientific Research Applications

Synthesis and Reactivity

2-(Phenylthio)ethanesulfonyl chloride, a compound related to 2-(2-fluorophenoxy)ethanesulfonyl chloride, has been studied for its synthesis and reactivity. This compound is the primary product from various reactions, including those involving lithium 2-(phenylthio)ethanesulfinate and chlorine. It shows significant reactivity, including desulfonylation under thermal conditions, providing insights into similar compounds like 2-(2-fluorophenoxy)ethanesulfonyl chloride (King & Khemani, 1985).

Application in Amination Reactions

2-(Trimethylsilyl)ethanesulfonyl amide, another closely related compound, has been utilized as an ammonia equivalent for palladium-catalyzed amination of aryl bromides and chlorides. This demonstrates the potential application of similar sulfonyl chloride compounds in facilitating complex organic reactions (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008).

Fluoroionophores Development

The development of fluoroionophores based on diamine-salicylaldehyde derivatives includes compounds that can specifically chelate metal ions like Zn+2. This suggests that fluorophenoxy derivatives may play a significant role in the creation of sensitive and selective ion detection systems (Hong, Lin, Hsieh, & Chang, 2012).

Photocatalytic Oxidation Studies

2-Chloroethyl ethyl sulfide, a compound with a structural resemblance, has been studied for its photocatalytic oxidation over TiO2. This indicates the potential use of fluorophenoxy derivatives in environmental applications, such as detoxification or degradation of harmful compounds (Martyanov & Klabunde, 2003).

Applications in Organic Electronics

Research on silicon phthalocyanines functionalized with fluorophenoxy groups has shown their application in organic photovoltaic devices. This suggests the potential utility of 2-(2-fluorophenoxy)ethanesulfonyl chloride derivatives in the field of organic electronics, particularly in enhancing the performance of photovoltaic materials (Lessard, Grant, White, Thibau, Lu, & Bender, 2015).

properties

IUPAC Name

2-(2-fluorophenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-4-2-1-3-7(8)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKNPRKHHAIOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)ethanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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